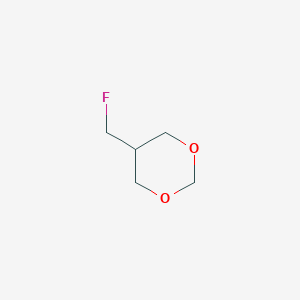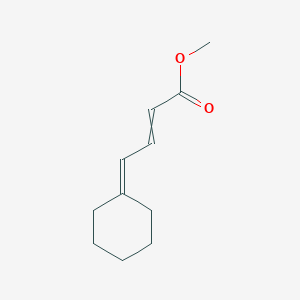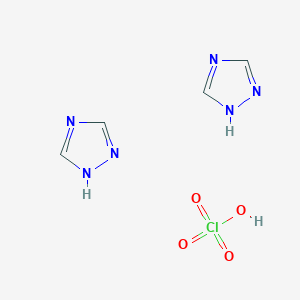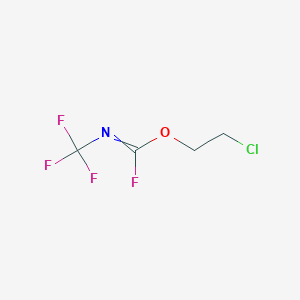
Methyl 2-(methylsulfanyl)heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(methylsulfanyl)heptanoate: is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents . This particular compound features a heptanoate backbone with a methylsulfanyl group attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(methylsulfanyl)heptanoate can be synthesized through esterification, where heptanoic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the mixture under reflux to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the same esterification reaction but on a larger scale, with precise control over temperature, pressure, and reactant concentrations to optimize production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(methylsulfanyl)heptanoate can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-(methylsulfanyl)heptanoate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of sulfur-containing esters on biological systems. It may serve as a model compound for understanding the metabolism and reactivity of similar esters in living organisms.
Industry: In the fragrance and flavor industry, this compound may be used to impart specific scents or flavors to products. Its pleasant odor makes it a valuable component in perfumes and flavoring agents .
Mechanism of Action
The mechanism of action of methyl 2-(methylsulfanyl)heptanoate involves its interaction with various molecular targets through its ester and methylsulfanyl functional groups. The ester group can undergo hydrolysis to release heptanoic acid and methanol, while the methylsulfanyl group can participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Methyl heptanoate: Similar ester structure but lacks the methylsulfanyl group.
Ethyl 2-(methylsulfanyl)heptanoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 2-(ethylsulfanyl)heptanoate: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness: Methyl 2-(methylsulfanyl)heptanoate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to other esters .
Properties
CAS No. |
61836-06-4 |
|---|---|
Molecular Formula |
C9H18O2S |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
methyl 2-methylsulfanylheptanoate |
InChI |
InChI=1S/C9H18O2S/c1-4-5-6-7-8(12-3)9(10)11-2/h8H,4-7H2,1-3H3 |
InChI Key |
LHLMBONWKBQZSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)OC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Trifluoromethanesulfonyl)propyl]benzene](/img/structure/B14548535.png)

![2-(4-Ethoxybutyl)-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14548541.png)
![N-Butyl-N-[5-(4-methoxyphenyl)furan-2-YL]-2-methylpropanamide](/img/structure/B14548545.png)

![Propyl 6-chloro-2-[2-(2,4-dinitrophenyl)hydrazinylidene]hexanoate](/img/structure/B14548565.png)




![2,3-Bis{2-[2-(methylsulfanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14548587.png)


